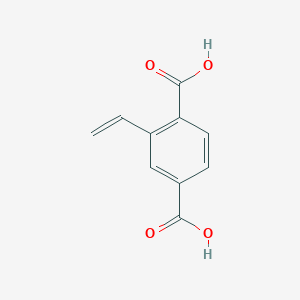

2-Vinylterephthalic acid

Overview

Description

2-Vinylterephthalic acid is a chemical compound with the molecular formula C10H8O4 . It has an average mass of 192.168 Da and a monoisotopic mass of 192.042252 Da . It is also known by other names such as 1,4-Benzenedicarboxylic acid, 2-ethenyl- .

Synthesis Analysis

The synthesis of 2-Vinylterephthalic acid involves the use of thionyl chloride . The process involves mixing vinyl terephthalic acid with thionyl chloride and stirring the mixture at 50°C for about 4 hours until a clear solution is obtained . The excess thionyl chloride is then removed by evaporation under reduced pressure .

Molecular Structure Analysis

The molecular structure of 2-Vinylterephthalic acid consists of 10 carbon atoms, 8 hydrogen atoms, and 4 oxygen atoms . The InChI key for this compound is CFCMNKJCKDXHHO-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

2-Vinylterephthalic acid is a solid at room temperature . The compound should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Application 1: Preparation of Pd/UiO-66-v for the Conversion of Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol

- Summary of the Application: The compound 2-Vinylterephthalic acid is used in the preparation of a catalyst known as Pd/UiO-66-v. This catalyst is used for the hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol .

- Methods of Application or Experimental Procedures: The Zr-MOF was prepared according to a previous reported procedure with modification that the 2-vinylterephthalic acid was used instead of terephthalic acid for the preparation of UiO-66-v . The catalyst was characterized by X-ray diffraction, thermogravimetric, N2 physical adsorption/desorption, X-ray photoelectron spectroscopy, scanning electron microscope, transmission electron microscopy, energy dispersive spectrometer elemental mappings, and inductively coupled plasma atomic emission spectroscopy .

- Results or Outcomes: The Pd/UiO-66-v catalyst was found to be effective for the hydrogenation of furan ring in furans and could be used for at least five times . 99% conversion of furfuryl alcohol was obtained with 90% selectivity to tetrahydrofurfuryl alcohol after reacted at 0.5 MPa H2, 303 K for 12 h .

Application 2: Potential Building Block for Polyester Synthesis

- Summary of the Application: 2-Vinylterephthalic acid possesses a vinyl group and two carboxylic acid groups, making it a potential building block for polyester synthesis. Polyesters are a diverse class of polymers with numerous applications.

- Results or Outcomes: The source does not provide specific results or outcomes for this application. It mentions that further research is needed to determine the viability of 2-Vinylterephthalic acid in producing specific polyesters with desired properties.

Application 3: Fabrication of High Activity Catalyst for Hydrogenation of Furan Ring in Biomass-Derived Furans

- Summary of the Application: 2-Vinylterephthalic acid is used in the preparation of a catalyst known as Pd/UiO-66-v. This catalyst is used for the hydrogenation of furan ring in biomass-derived furans .

- Methods of Application or Experimental Procedures: The Zr-MOF was prepared according to a previous reported procedure with modification that the 2-vinylterephthalic acid was used instead of terephthalic acid for the preparation of UiO-66-v . The catalyst was characterized by X-ray diffraction, thermogravimetric, N2 physical adsorption/desorption, X-ray photoelectron spectroscopy, scanning electron microscope, transmission electron microscopy, energy dispersive spectrometer elemental mappings, and inductively coupled plasma atomic emission spectroscopy .

- Results or Outcomes: The Pd/UiO-66-v was proved to be effective for the hydrogenation of furan ring in furans and could be used for at least five times . 99% conversion of furfuryl alcohol was obtained with 90% selectivity to tetrahydrofurfuryl alcohol after reacted at 0.5 MPa H2, 303 K for 12 h .

Safety And Hazards

Future Directions

2-Vinylterephthalic acid has been used in the synthesis of mesogen-jacketed liquid crystal polymers . These polymers form very stable liquid crystal phases above the glass transition temperatures . This suggests potential applications in the field of materials science, particularly in the development of new materials with unique properties .

properties

IUPAC Name |

2-ethenylterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-2-6-5-7(9(11)12)3-4-8(6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCMNKJCKDXHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610648 | |

| Record name | 2-Ethenylbenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Vinylterephthalic acid | |

CAS RN |

216431-29-7 | |

| Record name | 2-Ethenylbenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)